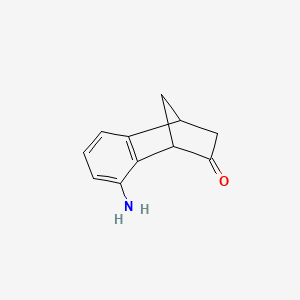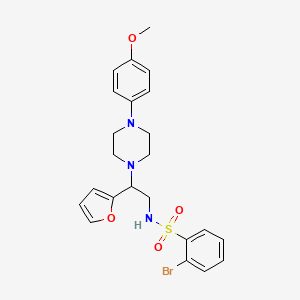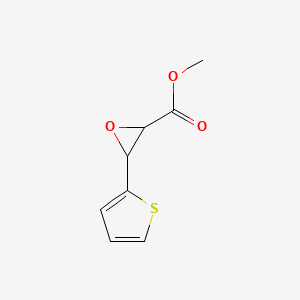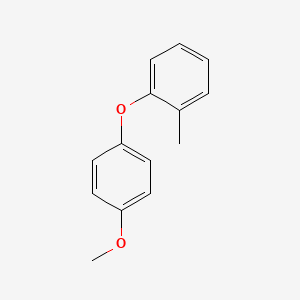
Benzene, 1-(4-methoxyphenoxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-4-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a 2-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methoxy-4-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide with an alkyl halide . In this case, the synthesis can be achieved by reacting 1-methoxy-4-iodobenzene with 2-methylphenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of 1-methoxy-4-(2-methylphenoxy)benzene typically involves large-scale Williamson Ether Synthesis. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-methoxy-4-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-methoxy-4-(2-methylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-methoxy-4-(2-methylphenoxy)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
1-methoxy-4-(2-methylphenoxy)benzene can be compared with other similar compounds such as:
1-methoxy-2-(4-methoxyphenoxy)benzene: Similar structure but with an additional methoxy group.
1-methoxy-4-methyl-2-(1-methylethyl)benzene: Similar structure but with different substituents on the benzene ring.
Eigenschaften
CAS-Nummer |
223655-23-0 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-methoxy-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-5-3-4-6-14(11)16-13-9-7-12(15-2)8-10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
JUEAFHCVJHRAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
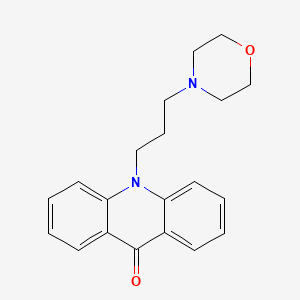
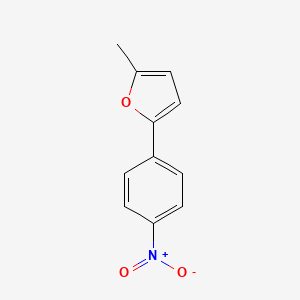
![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
